N,N-Dimethylstaurosporine

Description

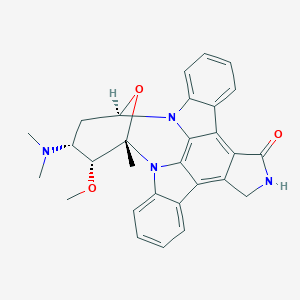

Structure

2D Structure

3D Structure

Properties

CAS No. |

129623-30-9 |

|---|---|

Molecular Formula |

C29H28N4O3 |

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(2S,3R,4R,6R)-4-(dimethylamino)-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C29H28N4O3/c1-29-27(35-4)20(31(2)3)13-21(36-29)32-18-11-7-5-9-15(18)23-24-17(14-30-28(24)34)22-16-10-6-8-12-19(16)33(29)26(22)25(23)32/h5-12,20-21,27H,13-14H2,1-4H3,(H,30,34)/t20-,21-,27-,29+/m1/s1 |

InChI Key |

NJFTXXMZGIINOF-QNGCTEGKSA-N |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C)OC |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C)OC |

Synonyms |

N,N-dimethyl-staurosporine N,N-dimethylstaurosporine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for N,n Dimethylstaurosporine and Its Analogues

Synthetic Routes for N,N-Dimethylstaurosporine Production

The generation of this compound primarily relies on the chemical modification of its naturally occurring precursor, staurosporine (B1682477).

Methylation Strategies from Staurosporine Precursors

The most direct method for synthesizing this compound involves the methylation of the primary and secondary amine groups of the glycosyl moiety of staurosporine. A common laboratory-scale synthesis utilizes methyl iodide as the methylating agent. For instance, [N,N-dimethyl-3H]N-dimethylstaurosporine ([3H]DMS) has been successfully prepared from staurosporine through methylation with [3H]methyl iodide. nih.gov This process involves the substitution of hydrogen atoms on the nitrogen atoms of the sugar amine with methyl groups.

In the biosynthesis of staurosporine itself, methylation is a key step. The enzyme StaMA catalyzes the N-methylation of 3' O-demethyl, 4'-N-demethyl-staurosporine, followed by O-methylation by StaMB to yield staurosporine. kitasato-u.ac.jp This enzymatic approach highlights the natural machinery for specific methylation, which can inspire synthetic strategies.

Radiosynthesis of Labeled this compound for Binding Assays

Radiolabeled this compound is an invaluable tool for studying its binding affinity and kinetics with target proteins, particularly protein kinase C (PKC). The synthesis of [3H]DMS, as mentioned earlier, involves the use of [3H]methyl iodide to introduce a radioactive tritium (B154650) label. nih.gov This allows for highly sensitive detection in binding assays.

These radiolabeled ligands are crucial for competition experiments to determine the binding constants (Ki) of unlabeled ligands. For example, in studies with [3H]DMS, unlabeled staurosporine was used to inhibit its binding, revealing similar potencies for PKC. nih.gov The specific binding of [3H]DMS is characterized by its dissociation constant (Kd) and the maximum number of binding sites (Bmax), which can be determined through saturation binding experiments. nih.gov

Approaches to Structurally Diverse this compound Analogues

The development of this compound analogues is driven by the need for more selective kinase inhibitors. This involves rational design principles and various chemical modification techniques.

Rational Design Principles for Derivatization

The design of novel analogues often starts with the core structure of staurosporine and its derivatives, aiming to enhance affinity and selectivity for specific kinases. A key strategy is to retain the essential pharmacophore responsible for kinase binding while introducing modifications that exploit differences in the ATP-binding pockets of various kinases.

One approach involves creating "staralogs," which are carbohydrate-free staurosporine analogues. nih.gov These simplified structures are more synthetically accessible and can be modified to introduce functional groups that mimic the affinity elements of the original sugar moiety. nih.gov For instance, adding simple alkylamine groups at the N12 or N13 positions of the indolocarbazole core can recover potency lost by removing the sugar group. nih.gov

Another principle is to design inhibitors that are "analog-sensitive" (AS), meaning they are potent against engineered kinases with a specific mutation but inactive against wild-type kinases. nih.gov This is achieved by introducing bulky functional groups at positions like C7 of the indolocarbazole, which would clash with the "gatekeeper" residue in wild-type kinases but fit into the enlarged pocket of the AS-mutant kinase. nih.gov

The following table summarizes the design principles for this compound analogues:

| Design Principle | Strategy | Desired Outcome |

| Pharmacophore Mimicry | Replace complex moieties (e.g., sugar) with simpler functional groups. | Maintain or improve binding affinity while simplifying synthesis. |

| Analog-Sensitive Inhibition | Introduce bulky groups that selectively bind to engineered kinases. | Achieve high specificity for target kinases, minimizing off-target effects. |

| Scaffold Hopping | Utilize different core structures that mimic the key interactions of the original scaffold. | Discover novel chemical classes of inhibitors with potentially improved properties. |

Chemical Modification Techniques for Scaffold Manipulation

A variety of chemical reactions are employed to modify the staurosporine scaffold and create diverse analogues. These techniques allow for the introduction of different functional groups and the alteration of the core structure.

C-H Functionalization: This powerful strategy allows for the direct modification of carbon-hydrogen bonds on the aromatic core of the indolocarbazole. rsc.org Techniques like copper-catalyzed C-H arylation and amination, as well as palladium-catalyzed C-H carbonylation, enable the construction of complex analogues from simple starting materials. rsc.org

Cycloaddition Reactions: Serialized [5+2]/[4+2] cycloadditions can be used to build polycyclic structures that incorporate the key features of staurosporine but with a more accessible scaffold. rsc.org

Reductive Amination: The ketone functionality on certain staurosporine-related scaffolds can be modified through reductive amination to introduce a variety of amine-containing side chains. rsc.org

Suzuki-Miyaura Cross-Coupling: This reaction is useful for creating carbon-carbon bonds, for example, in the synthesis of substituted indolo[2,3-c]quinolone-6-ones as simplified lamellarin isosters, which are structurally related to the indolocarbazole core. researchgate.net

The table below lists some chemical modification techniques and their applications in creating this compound analogues:

| Modification Technique | Reagents/Catalysts | Application |

| C-H Arylation | Copper(II) catalyst, diphenyliodonium (B167342) triflate | Formation of biaryl linkages on the indolocarbazole core. rsc.org |

| C-H Amination | Copper or iron catalysts | Introduction of nitrogen-containing functional groups. rsc.orgnih.gov |

| C-H Carbonylation | Palladium catalyst | Introduction of carbonyl groups for further functionalization. rsc.org |

| [5+2]/[4+2] Cycloaddition | Rhodium catalyst | Construction of novel polycyclic scaffolds. rsc.org |

| Reductive Amination | Sodium borohydride | Conversion of ketones to amines. rsc.org |

| Suzuki-Miyaura Coupling | Palladium catalyst | Formation of C-C bonds to attach various substituents. researchgate.net |

Molecular Mechanisms of N,n Dimethylstaurosporine S Kinase Inhibition

Binding Affinity and Kinetic Characteristics of N,N-Dimethylstaurosporine to Protein Kinase C Isoforms

Protein Kinase C (PKC) represents a primary and potently inhibited target of this compound. nih.gov The interaction is characterized by high affinity and specific kinetic properties that define its inhibitory potential.

The binding affinity of this compound to PKC has been quantified using radioligand binding assays with its tritiated form, [3H]dimethylstaurosporine ([3H]DMS). Studies using a preparation of PKC from rat brain tissue determined that [3H]DMS binds to a single class of sites with a high affinity, reflected by a dissociation constant (Kd) of 3.8 ± 0.6 nM. nih.gov This indicates a strong binding interaction between the inhibitor and the enzyme.

The binding site for this compound is located within the catalytic domain of PKC. This is evidenced by several key findings:

Competition experiments show that staurosporine (B1682477) inhibits [3H]DMS binding with a Ki of 4.7 ± 0.6 nM, demonstrating that they share a similar binding site and potency. nih.gov

Other known kinase inhibitors that target the catalytic site, such as K-252a and H-7, also effectively inhibit the binding of [3H]DMS. nih.gov

Conversely, phorbol (B1677699) 12,13-dibutyrate (PDBu), which binds to the regulatory C1 domain of PKC, does not compete with [3H]DMS for binding. nih.gov

The interaction is competitive with respect to ATP, a hallmark of inhibitors that target the enzyme's ATP-binding pocket within the catalytic domain. medchemexpress.commdpi.com

While specific Kd values for this compound against individual PKC isoforms are not extensively documented in the provided sources, data for related staurosporine analogues like Sotrastaurin show varying affinities for different isoforms, highlighting the potential for isoform-specific interactions within this class of inhibitors.

Table 1: Binding Characteristics of [3H]Dimethylstaurosporine to Rat Brain Protein Kinase C Use the filter function to explore the data.

| Parameter | Value | Reference |

|---|---|---|

| Dissociation Constant (Kd) | 3.8 ± 0.6 nM | nih.gov |

| Maximum Binding Capacity (Bmax) | 675 ± 30 pmol/g tissue | nih.gov |

| Staurosporine Inhibition Constant (Ki) | 4.7 ± 0.6 nM | nih.gov |

The interaction between this compound and PKC is reversible. nih.gov Kinetic studies have shown that the binding is not permanent, with a dissociation half-life (T1/2) of 69 minutes. nih.gov The rate at which the inhibitor dissociates from the enzyme (koff) has been measured at 0.01 min⁻¹. nih.gov This reversible nature allows for a dynamic equilibrium between the bound and unbound states of the inhibitor and the kinase.

The activation of conventional and novel PKC isoforms typically requires cofactors such as calcium (Ca²⁺), diacylglycerol (DAG), and the phospholipid phosphatidylserine (B164497) (PS). mrc.ac.ukahajournals.org However, the binding of this compound to PKC is independent of these cofactors. nih.gov

Research demonstrates that [3H]DMS binding is not reliant on the presence of either Ca²⁺ or phosphatidylserine. nih.gov Furthermore, this compound effectively binds to Protein Kinase M (PK-M), a catalytically active fragment of PKC that is generated by proteolysis and lacks the regulatory domain. nih.gov This fragment is constitutively active because it does not require Ca²⁺ and phospholipids (B1166683) for its function. nih.gov The ability of this compound to bind to PK-M strongly reinforces that its interaction site is within the cofactor-independent catalytic domain of the enzyme. nih.gov

Broad-Spectrum Kinase Inhibition Profile

This compound is a derivative of staurosporine, a compound renowned for its potent but non-selective inhibition of a vast number of protein kinases. mdpi.comcellsignal.com Studies confirm that this compound shares this characteristic, inhibiting both major classes of protein kinases: serine/threonine kinases and tyrosine kinases, with equivalent potency to its parent compound for PKC. nih.gov This broad-spectrum activity stems from its interaction with the highly conserved ATP-binding site found across the kinome. mdpi.com

This compound, much like staurosporine, demonstrates potent inhibition against a wide range of serine/threonine kinases, which are enzymes that phosphorylate the serine or threonine residues on their protein substrates. This class includes crucial signaling molecules involved in a multitude of cellular processes. As a well-characterized analogue, staurosporine's inhibitory data provides insight into the likely targets of this compound.

Table 2: Inhibition of Various Serine/Threonine Kinases by Staurosporine Use the filter function to explore the data.

| Kinase | IC50 | Kinase Family | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) | ~0.7-6 nM | AGC | medchemexpress.comnih.gov |

| Protein Kinase A (PKA) | ~7-15 nM | AGC | medchemexpress.com |

| CaM Kinase II | ~20 nM | CAMK | medchemexpress.com |

| Phosphorylase Kinase | ~3 nM | CAMK | medchemexpress.com |

| Myosin Light Chain Kinase (MLCK) | High nM range | CAMK | cellsignal.comnih.gov |

In addition to its effects on serine/threonine kinases, the inhibitory action of the staurosporine family extends to tyrosine kinases. These enzymes phosphorylate tyrosine residues and are critical components of signaling pathways that regulate cell growth, differentiation, and survival. The broad inhibitory profile of staurosporine encompasses both non-receptor tyrosine kinases (e.g., Src family) and receptor tyrosine kinases (e.g., growth factor receptors).

Table 3: Inhibition of Various Tyrosine Kinases by Staurosporine and its Analogues Use the filter function to explore the data.

| Kinase | IC50 | Kinase Type | Reference |

|---|---|---|---|

| c-Fgr | 2 nM | Non-Receptor (Src Family) | medchemexpress.com |

| p60v-src | 6 nM | Non-Receptor (Src Family) | medchemexpress.com |

| Fibroblast Growth Factor Receptor-1 (FGFR-1) | Potently Inhibited | Receptor | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Potently Inhibited | Receptor | nih.gov |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Potently Inhibited | Receptor | nih.gov |

ATP-Competitive Inhibitory Mechanisms

This compound, a derivative of the alkaloid staurosporine, functions as a potent inhibitor of a wide range of protein kinases through an ATP-competitive mechanism. nih.gov This mode of inhibition is characterized by the inhibitor molecule directly competing with adenosine (B11128) triphosphate (ATP) for binding to the active site of the kinase. wikipedia.org

The catalytic domain of protein kinases possesses a conserved bilobal structure, with a smaller N-terminal lobe and a larger C-terminal lobe. nih.gov The ATP-binding pocket is situated in the cleft between these two lobes. nih.gov This pocket is the target for ATP-competitive inhibitors like this compound. nih.gov The inhibitor's structure mimics certain features of the adenine (B156593) ring of ATP, allowing it to fit into this highly conserved pocket. ucsf.edu By occupying the ATP-binding site, this compound physically obstructs the binding of the natural substrate, ATP, thereby preventing the transfer of a phosphate (B84403) group to a protein substrate and inhibiting the kinase's catalytic activity. wikipedia.org

The binding of an ATP-competitive inhibitor can modulate the conformational dynamics of the kinase. nih.gov While the enzyme may still be able to bind its protein substrate, the formation of the productive enzyme-substrate-ATP ternary complex is prevented. wikipedia.org A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate, in this case, ATP. wikipedia.org This competitive dynamic means that the apparent affinity of the enzyme for ATP is decreased in the presence of the inhibitor, while the maximum reaction velocity (Vmax) remains unchanged if the substrate concentration is sufficiently high. wikipedia.org

The table below summarizes key characteristics of ATP-competitive inhibition relevant to this compound.

| Feature | Description |

| Binding Site | Binds to the ATP-binding pocket in the catalytic domain of the kinase. nih.gov |

| Mechanism | Directly competes with ATP for binding to the active site. wikipedia.org |

| Effect on Vmax | The maximum reaction rate is unaffected. wikipedia.org |

| Effect on Km | The Michaelis constant (Km) for ATP is increased. wikipedia.org |

| Reversibility | The inhibition can be reversed by increasing the concentration of ATP. wikipedia.org |

Structure Activity Relationship Sar Studies of N,n Dimethylstaurosporine Derivatives

Methodological Framework for SAR Investigations

The exploration of SAR for N,N-Dimethylstaurosporine and its analogs is a multi-faceted process that integrates chemical synthesis, biological evaluation, and analytical characterization.

Synthetic Strategies: The primary approach for generating derivatives has historically been the semi-synthesis from the parent natural product, staurosporine (B1682477). nsf.govnih.gov Traditional methods often relied on electrophilic aromatic substitution (EAS), which predominantly functionalizes specific positions on the indolocarbazole core due to electronic effects. nsf.govnih.gov To overcome these limitations and explore new chemical space, modern synthetic strategies have been developed. One such innovative method is C-H activation borylation, which allows for the introduction of functional groups at previously inaccessible positions on the indolocarbazole core, guided by steric rather than electronic factors. nsf.govnih.gov This provides access to a wider array of analogs for SAR studies. Other strategies involve multi-component reactions designed to rapidly assemble the complex core structure or simplified analogs. researchgate.netrsc.org

Biological and Biophysical Assays: A cornerstone of SAR studies is the quantitative assessment of kinase inhibition. This is typically achieved through a variety of in vitro assays:

Kinase Inhibition Assays: The inhibitory activity of new derivatives is measured against a panel of protein kinases. These can be radiometric assays that measure the transfer of radioactive phosphate (B84403) from ATP to a substrate or, more commonly, fluorescence-based or luminescence-based assays (e.g., ATP-Glo™) that quantify ATP consumption. researchgate.netgoogle.com The output is typically the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Binding Assays: Techniques like fluorescence polarization or the use of radiolabeled ligands, such as [³H]this compound, can directly measure the binding affinity (Kd) of a compound to a target kinase. High-throughput screening platforms often use competitive binding assays where test compounds compete with a known, immobilized inhibitor. researchgate.net

Cell-Based Assays: To understand the effect in a more biologically relevant context, researchers employ cell-based assays. These can measure the inhibition of downstream signaling pathways, the induction of apoptosis, or general antiproliferative activity in cancer cell lines. nih.gov

Analytical Techniques: The synthesized derivatives are rigorously characterized to confirm their structure and purity. Standard analytical methods include:

High-Performance Liquid Chromatography (HPLC) researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) researchgate.net

Mass Spectrometry (MS) researchgate.net

X-ray Crystallography is used to determine the three-dimensional structure of inhibitors bound to their target kinase, providing invaluable insight into the specific molecular interactions that drive potency and selectivity. acs.orgnih.gov

Impact of Structural Modifications on Kinase Inhibition Potency

Modifications to the staurosporine scaffold, including the N,N-dimethylated form, can have profound effects on kinase inhibition potency. The core structure, known as an indolocarbazole, is essential for binding to the ATP pocket of kinases. nsf.govnih.gov

Key findings from SAR studies include:

Lactam NH Group: A free NH group in the lactam portion of the molecule is considered essential for potent inhibitory activity. researchgate.net

Glycosidic Bond: The sugar moiety and its attachment are critical. Modifications here can drastically alter potency and selectivity.

Acylation of the Methylamino Group: Acylation at the secondary amine of the sugar moiety can lead to derivatives with greater selectivity for certain kinases over others. researchgate.net For example, the derivative CGP 41 251 (Midostaurin), which features a benzoyl group, has a reduced potency for Protein Kinase C (PKC) compared to staurosporine (IC₅₀ of 50 nM vs. 6.0 nM) but gains significant selectivity against other kinases like cAMP-dependent protein kinase and S6 kinase. nih.gov

Dimerization: Linking two staurosporine molecules via their aminomethyl side chains to create a dimer (e.g., KIST301135) has been shown to dramatically improve kinase selectivity without a significant loss of potency against specific targets like FLT3 and JAK3 kinases. scispace.com

Below is an interactive table summarizing the inhibitory activities of Staurosporine and its derivatives against various protein kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Notes |

| Staurosporine | Protein Kinase C (PKC) | 6.0 | Potent but non-selective inhibitor. nih.gov |

| CGP 41 251 (Midostaurin) | Protein Kinase C (PKC) | 50 | Reduced potency but increased selectivity compared to Staurosporine. nih.gov |

| Staurosporine | cAMP-dependent protein kinase | >2400 | Low activity. nih.gov |

| CGP 41 251 (Midostaurin) | cAMP-dependent protein kinase | 2400 | Shows selectivity for PKC over PKA. nih.gov |

| Staurosporine | S6 Kinase | >5000 | Low activity. nih.gov |

| CGP 41 251 (Midostaurin) | S6 Kinase | 5000 | Shows selectivity for PKC over S6 Kinase. nih.gov |

| Staurosporine | EGFR Tyrosine Kinase | >3000 | Low activity. nih.gov |

| CGP 41 251 (Midostaurin) | EGFR Tyrosine Kinase | 3000 | Shows selectivity for PKC over EGFR. nih.gov |

| KIST301135 | FLT3 Kinase | High | Selective inhibitor. scispace.com |

| KIST301135 | JAK3 Kinase | High | Selective inhibitor. scispace.com |

Influence of Substitution Patterns on Biological Activity Profiles

The pattern of chemical substituents on the this compound framework dictates not only the potency of kinase inhibition but also the broader biological activity profile, including kinase selectivity and cellular effects.

Selectivity: While the parent compound staurosporine is notoriously non-selective, binding to a vast majority of the human kinome, specific substitutions can engender selectivity. researchgate.netscispace.comnih.gov For instance, 7-hydroxystaurosporine (B1683986) (UCN-01) exhibits greater selectivity than staurosporine. nih.gov The introduction of a phenol (B47542) group at the C9 or C10 position of the indolocarbazole core resulted in analogs that were equipotent to staurosporine against a tumor cell line (MDA-MB-231) but were significantly less potent against a non-transformed cell line, indicating a shift in the selectivity profile. nih.gov

Cellular Effects: Different substitution patterns can lead to varied cellular outcomes. For example, certain glycosidic indolocarbazole analogs of staurosporine were found to enhance the expression and activity of endothelial nitric-oxide synthase (NOS III), a biological effect not directly tied to broad kinase inhibition. rsc.org In contrast, some non-glycosidic derivatives actually reduced NOS III expression. rsc.org This highlights how structural changes can fine-tune the molecule's interaction with specific cellular signaling pathways beyond direct kinase inhibition.

Drug Resistance: The substitution pattern also influences how the inhibitor interacts with drug-resistant mutant kinases. Systematic studies have shown that inhibitors based on the staurosporine scaffold respond differently to various mutations in kinases. Substituents at the C7 position, for instance, can significantly affect the inhibitor's response to "gatekeeper" mutations in the kinase active site. nih.gov

The following interactive table details the cytotoxic activity of novel staurosporine analogs with phenol substitutions.

| Compound | Cell Line | IC₅₀ (nM) | Fold-change vs. Staurosporine |

| Staurosporine (1) | MDA-MB-231 (Tumor) | 12.0 ± 1.6 | - |

| 9-OH-staurosporine (13) | MDA-MB-231 (Tumor) | 12.0 ± 1.0 | 1.0 |

| 10-OH-staurosporine (14) | MDA-MB-231 (Tumor) | 12.0 ± 1.7 | 1.0 |

| Staurosporine (1) | HMLE (Non-transformed) | 8.0 ± 1.0 | - |

| 9-OH-staurosporine (13) | HMLE (Non-transformed) | 45.0 ± 5.0 | 5.6 |

| 10-OH-staurosporine (14) | HMLE (Non-transformed) | 96.0 ± 11.0 | 12.0 |

Data sourced from a study on C-H borylation for analog synthesis. nih.gov

Computational Chemistry and In Silico Docking in SAR Elucidation

Computational methods are indispensable tools for understanding the SAR of this compound derivatives at a molecular level and for guiding the rational design of new inhibitors. nih.govuneb.br

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a derivative within the ATP-binding pocket of a target kinase. nih.govnih.gov Docking studies have repeatedly confirmed that the indolocarbazole core mimics the adenine (B156593) moiety of ATP, forming key hydrogen bonds with the kinase hinge region. nih.govbakhtiniada.ru By visualizing these interactions, researchers can rationalize why certain modifications enhance or diminish potency. For example, docking can reveal steric clashes that explain reduced activity or identify empty pockets that could be filled by new functional groups to improve binding. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties (steric, electrostatic, hydrophobic fields) of a series of molecules with their biological activity. bakhtiniada.rumdpi.com These models generate contour maps that highlight regions where specific properties are predicted to be favorable or unfavorable for activity. mdpi.com For a series of indolocarbazole inhibitors targeting the Tie-2 kinase, 3D-QSAR models achieved high predictive accuracy and helped identify the key structural requirements for potent inhibition, such as the necessity of the N-H group at position 6 and the C=O group at position 7 for hydrogen bonding. mdpi.com These computational models allow for the virtual screening and prioritization of new designs before committing to chemical synthesis. bakhtiniada.ruconsensus.app

Together, these computational approaches provide a powerful framework for interpreting experimental SAR data and accelerating the discovery of novel this compound derivatives with improved therapeutic profiles. researchgate.net

Preclinical Research Models and Experimental Approaches for N,n Dimethylstaurosporine

In Vitro Cellular Assay Systems

In vitro cellular assays are fundamental in the preclinical evaluation of N,N-Dimethylstaurosporine, providing critical insights into its biological activity in a controlled environment. These systems range from traditional two-dimensional cultures to more complex three-dimensional models and high-throughput screening platforms.

Two-Dimensional Cell Culture Models

Two-dimensional (2D) cell culture, where cells are grown as a monolayer on a flat surface, remains a primary tool in the initial assessment of this compound. nih.gov This method is advantageous due to its simplicity, cost-effectiveness, and the ease of performing functional tests. nih.gov In these adherent cultures, cells attach to a plastic surface, allowing for straightforward observation and analysis. nih.gov However, it is acknowledged that 2D models have limitations, as they may not fully represent the complex interactions found within a natural tissue environment. nih.govplos.org Despite these drawbacks, 2D cultures are invaluable for initial screening and for studying fundamental cellular responses to the compound. For instance, studies might involve treating various cell lines with this compound to observe effects on cell proliferation, morphology, and viability.

Three-Dimensional Cell Culture and Organoid Systems

To bridge the gap between in vitro and in vivo conditions, three-dimensional (3D) cell culture models and organoids are increasingly employed. These models better mimic the tissue-like structures and cellular interactions of a living organism. thermofisher.com Organoids, which are 3D cell aggregates derived from stem cells or primary tissues, can self-organize and exhibit organ-specific functionality. sigmaaldrich.comnih.gov Spheroids, often formed from cancer cell lines, are another form of 3D culture used to model tumor microenvironments. sigmaaldrich.com These advanced systems allow for the investigation of this compound in a more physiologically relevant context, providing insights into its effects on complex biological processes such as tissue development and disease progression. nih.govrndsystems.com For example, intestinal organoids can be used to study the compound's impact on epithelial barrier function, while cancer spheroids can help assess its anti-tumor activity in a model that reflects the architecture of a solid tumor. nih.govrndsystems.com

High-Throughput Screening Platforms

High-throughput screening (HTS) platforms are essential for rapidly evaluating the biological activity of large numbers of compounds, including derivatives of staurosporine (B1682477) like this compound. nuvisan.com These automated systems can test thousands to millions of samples, enabling the efficient identification of "hits" with desired biological effects. nuvisan.com HTS can be applied to both biochemical and cell-based assays. sickkids.ca In the context of this compound, HTS could be used to screen for its inhibitory activity against a wide panel of kinases or to identify cellular pathways affected by the compound. The use of HTS significantly accelerates the drug discovery process, from initial hit identification to lead optimization. nih.govnih.gov These platforms are highly robust and reproducible, with advanced data management systems ensuring efficient analysis of the large datasets generated. nuvisan.comnih.gov

In Vitro Studies of Kinase Activity and Signaling Pathway Modulation

Understanding how this compound interacts with its molecular targets and modulates cellular signaling is crucial. In vitro kinase assays and cell-based signaling pathway analyses are the primary methods used to achieve this.

Enzyme-Based Kinase Assays

Enzyme-based kinase assays directly measure the ability of this compound to inhibit the activity of specific protein kinases. A common method is the radiometric assay, which is considered a gold standard for its direct measurement of kinase activity by detecting the transfer of a radioactive phosphate (B84403) from ATP to a substrate. reactionbiology.com This technique is highly sensitive and applicable to a wide range of kinases. reactionbiology.com For instance, the binding of radiolabeled [3H]this compound ([3H]DMS) to protein kinase C (PKC) has been characterized, revealing a high affinity with a dissociation constant (Kd) of 3.8 ± 0.6 nM. nih.gov Competition experiments have shown that both staurosporine and unlabeled this compound inhibit [3H]DMS binding and PKC catalysis with similar potencies. nih.gov Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a non-radioactive alternative by measuring the amount of ADP produced during the kinase reaction. promega.compromega.com These assays are well-suited for high-throughput screening and profiling the selectivity of kinase inhibitors. promega.com

| Parameter | Value | Target | Assay Method | Source |

|---|---|---|---|---|

| Kd | 3.8 ± 0.6 nM | Protein Kinase C (PKC) | [3H]DMS Binding Assay | nih.gov |

| Ki | 4.7 ± 0.6 nM | Protein Kinase C (PKC) | Competition with [3H]DMS | nih.gov |

| Bmax | 675 ± 30 pmol/g tissue | Rat Brain PKC | [3H]DMS Binding Assay | nih.gov |

In Vivo Non-Human Animal Models for Biological Evaluation of this compound

The transition from in vitro studies to in vivo non-human animal models is a critical step in evaluating the therapeutic potential and biological activity of compounds like this compound. While specific public domain data on the in vivo evaluation of this compound is limited, the extensive research on its parent compound, staurosporine, and other derivatives provides a framework for the selection of appropriate animal models and experimental designs. These studies are essential for understanding the compound's effects within a complex biological system before it can be considered for any human clinical trials. nih.govnih.gov

Selection of Relevant Animal Species for Preclinical Studies

The choice of an appropriate animal model is fundamental for the preclinical evaluation of any therapeutic candidate. mdpi.commdpi.com This selection is guided by several factors, including the compound's mechanism of action, its metabolic profile, and the specific disease being modeled. For a potent protein kinase C (PKC) inhibitor like this compound, the animal species chosen must have a PKC enzyme system and associated signaling pathways that are homologous to humans to ensure pharmacological relevance. nih.gov

Commonly used species in preclinical research for kinase inhibitors include rodents (mice and rats) and larger mammals like swine or non-human primates. mdpi.commdpi.comahajournals.org

Rodent Models: Mice and rats are frequently the first choice for in vivo studies due to their genetic tractability, relatively low cost, and rapid breeding cycles. nih.gov For oncology research, immunodeficient mouse models (e.g., SCID or nude mice) are often used to host human tumor xenografts. nih.gov This allows for the evaluation of a compound's anti-cancer efficacy on human-derived cancer cells in a living system. Given that staurosporine derivatives have been evaluated for anti-tumor activity, it is plausible that xenograft mouse models would be a primary choice for the in vivo assessment of this compound. nih.govencyclopedia.pub

Porcine (Swine) Models: For cardiovascular studies, swine are considered a highly relevant model due to the anatomical and physiological similarities of their cardiovascular system to that of humans. ahajournals.org Research on the parent compound, staurosporine, has utilized swine to investigate its effects on ischemic preconditioning, highlighting the utility of this species for cardiovascular indications. ahajournals.org

Non-Human Primate (NHP) Models: NHPs, such as cynomolgus or rhesus monkeys, are often used in later-stage preclinical development due to their close genetic, physiological, and immunological similarity to humans. creative-biolabs.complos.orgscienceopen.com These models are particularly valuable for assessing pharmacokinetics, pharmacodynamics, and safety profiles of a drug candidate before human trials. nih.gov

The selection process often involves a tiered approach, starting with smaller animals like mice and progressing to larger, more complex models as warranted by the data. mdpi.com

Assessment of this compound's Biological Effects in Animal Systems

Based on the known potent inhibitory activity of staurosporine and its derivatives against various protein kinases, in vivo studies would likely focus on disease areas where these kinases play a critical role, such as oncology and cardiovascular disease. frontiersin.org

In Oncology Models: In animal models of cancer, such as human tumor xenografts in mice, the primary biological effect measured would be anti-tumor activity. nih.gov This is typically quantified by monitoring tumor growth over time. A reduction in tumor volume or a delay in tumor growth in animals treated with this compound compared to a control group would indicate a positive biological effect. Staurosporine derivatives have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in preclinical models. nih.gov

In Cardiovascular Models: In a porcine model of myocardial ischemia, as was used for staurosporine, researchers would assess the compound's ability to protect the heart muscle from damage. ahajournals.org Key measurements would include the size of the infarct (area of dead tissue) following an induced heart attack. A smaller infarct size in the treatment group would suggest a cardioprotective effect.

The table below outlines potential in vivo studies for this compound based on research with related compounds.

| Potential Therapeutic Area | Animal Model | Primary Biological Effect Measured | Example from Related Compounds |

| Oncology | Mouse with Human Tumor Xenograft | Inhibition of tumor growth, induction of apoptosis in tumor cells. | Staurosporine derivatives show in vivo anti-tumor activity. nih.gov |

| Cardiovascular Disease | Swine Model of Myocardial Ischemia | Reduction in infarct size, preservation of cardiac function. | Staurosporine was studied for its role in ischemic preconditioning. ahajournals.org |

Pharmacodynamic Biomarker Analysis in Preclinical Animal Models

Pharmacodynamic (PD) biomarkers are crucial for understanding whether a drug is engaging its intended target and producing the desired biological effect in a living system. creative-biolabs.com These measurable indicators can bridge the gap between preclinical findings and clinical trial design. plos.org For a kinase inhibitor like this compound, PD biomarker analysis would focus on the downstream signaling pathways affected by its target, Protein Kinase C (PKC), and other kinases. nih.govfrontiersin.org

Target Engagement and Downstream Signaling: A key PD biomarker would be the phosphorylation status of direct or indirect substrates of the kinases inhibited by this compound. For instance, in tumor tissues collected from xenograft models, a decrease in the phosphorylation of specific proteins downstream of PKC would provide direct evidence of target engagement and inhibition. This type of analysis is commonly performed using techniques like Western blotting or immunohistochemistry on tissue samples.

Biomarkers of Apoptosis: Since staurosporine is a well-known inducer of apoptosis (programmed cell death), biomarkers of this process would be highly relevant. In tumor models, an increase in markers such as cleaved caspase-3 in tumor tissue from treated animals would serve as a PD biomarker indicating that the compound is effectively inducing cancer cell death.

The following table details potential pharmacodynamic biomarkers that could be analyzed in preclinical animal models for this compound.

| Biomarker Category | Specific Biomarker Example | Tissue/Fluid for Analysis | Rationale |

| Target Pathway Inhibition | Phosphorylation level of a known PKC substrate | Tumor tissue, Peripheral Blood Mononuclear Cells (PBMCs) | To confirm inhibition of the target kinase signaling pathway. |

| Apoptosis Induction | Cleaved Caspase-3 levels | Tumor tissue | To measure the induction of programmed cell death in cancer cells. |

| Cell Cycle Arrest | Markers like p21 or p27 | Tumor tissue | To assess if the compound is halting cell proliferation at specific checkpoints. |

The analysis of these biomarkers in animal models is essential for establishing a dose-response relationship and for predicting a potentially effective dose in humans. plos.org

Cellular Resistance Mechanisms to N,n Dimethylstaurosporine in Preclinical Models

Development of Acquired Resistance in Drug-Adapted Cell Lines

The development of acquired resistance is a common phenomenon observed with anti-cancer agents, including kinase inhibitors. This process is often modeled in the laboratory by chronically exposing cancer cell lines to increasing concentrations of a drug. nih.gov This selection pressure leads to the emergence of a subpopulation of cells that can survive and proliferate despite the presence of the inhibitor. While specific studies detailing the development of cell lines with acquired resistance solely to N,N-Dimethylstaurosporine are not extensively documented in publicly available literature, the principles of generating such models are well-established. oaepublish.commdpi.com

For instance, in studies involving other kinase inhibitors, resistant cell lines have been successfully generated from various cancer types, including non-small cell lung cancer and prostate cancer. nih.govoaepublish.com These drug-adapted cell lines serve as invaluable tools to investigate the molecular changes that drive resistance. oaepublish.com It is a common practice to create resistant cell lines using a stepwise dose incremental strategy, where cells are exposed to gradually increasing concentrations of the drug over a period of 3 to 18 months. mdpi.comoaepublish.com

Characterization of Intrinsic Resistance Pathways

Intrinsic, or pre-existing, resistance refers to the inherent ability of some cancer cells to withstand the effects of a drug without prior exposure. nih.gov This can be due to a variety of factors present in the untreated tumor cells. For staurosporine (B1682477) and its derivatives, intrinsic resistance can be influenced by the baseline expression levels of drug transporters and the genetic landscape of the cancer cells.

For example, high basal expression of efflux pumps like P-glycoprotein can confer a degree of intrinsic resistance by actively removing the drug from the cell, preventing it from reaching its target. mdpi.com Additionally, the inherent heterogeneity within a tumor means that a small subclone of cells may possess genetic or epigenetic traits that make them less susceptible to the effects of this compound from the outset.

Molecular Determinants of Resistance in Cellular Models

The molecular basis of resistance to kinase inhibitors like this compound is multifaceted and can involve changes in drug transport, alterations in the drug's target, or the activation of alternative signaling pathways that bypass the inhibited kinase.

Role of Efflux Pumps and Transporters

A primary mechanism of resistance to a wide array of chemotherapeutic agents is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. mdpi.comwikipedia.org These transporters actively expel cytotoxic compounds from the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.

P-glycoprotein (P-gp/MDR1/ABCB1): This is one of the most well-characterized ABC transporters implicated in multidrug resistance. mdpi.com Overexpression of P-glycoprotein has been shown to confer resistance to numerous cancer drugs, including various kinase inhibitors. mdpi.com While direct studies on this compound are limited, the structural similarities to other staurosporine analogues that are known P-gp substrates suggest that its efflux by P-glycoprotein is a plausible mechanism of resistance. mdpi.com Reversal of P-glycoprotein-mediated resistance can often be achieved by co-administration of a P-gp inhibitor. mdpi.commdpi.com

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2): Besides P-glycoprotein, other ABC transporters such as MRP1 and BCRP are also known to contribute to multidrug resistance by effluxing a broad range of substrates. mdpi.comwikipedia.org Studies on staurosporine have indicated that its sensitivity can be modulated by the activity of ABC transporters. nih.gov For example, transcriptional profiling of the fungus Neurospora crassa treated with staurosporine revealed the induction of a gene encoding an ABC transporter, and deletion of this gene altered the sensitivity to the drug. nih.gov

| Transporter Family | Specific Transporter | Role in Resistance to Kinase Inhibitors | Potential Relevance to this compound |

| ATP-binding cassette (ABC) transporters | P-glycoprotein (P-gp/ABCB1) | Well-established role in effluxing a wide range of kinase inhibitors, leading to reduced intracellular concentration and resistance. mdpi.commdpi.com | High likelihood of being a substrate due to structural similarity with other staurosporine analogues. Overexpression is a probable mechanism of resistance. |

| Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) | Contributes to multidrug resistance by transporting various chemotherapeutic agents out of the cell. mdpi.comwikipedia.org | May contribute to resistance, as seen with other cytotoxic compounds. | |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Known to efflux a variety of kinase inhibitors, contributing to resistance in several cancer types. mdpi.comwikipedia.org | Potential to be involved in the efflux and subsequent resistance to this compound. |

Modulation of Target Kinase Expression or Function

Resistance to targeted therapies frequently arises from genetic alterations within the target protein itself, which can prevent or reduce the binding affinity of the inhibitor.

Mutations in the Kinase Domain: For many tyrosine kinase inhibitors, the emergence of point mutations in the kinase domain of the target protein is a common mechanism of acquired resistance. ehaweb.orgnih.govoncotarget.com These mutations can occur in the ATP-binding pocket where the inhibitor binds, sterically hindering the drug's interaction or altering the conformation of the kinase to favor a drug-resistant state. ehaweb.org While specific resistance-conferring mutations for this compound have not been prominently reported, studies on other kinase inhibitors have shown that mutations in the "gatekeeper" residue or other key sites can lead to high-level resistance. oncotarget.com

Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. For instance, in models of resistance to FGFR inhibitors, cells can switch to a PKC-mediated inhibition of GSK3β to promote survival. aacrjournals.org Similarly, resistance to PI3K inhibitors has been associated with the activation of the mTOR and cyclin D1 pathways. mdpi.com Given that this compound is a potent PKC inhibitor, it is conceivable that cancer cells could acquire resistance by upregulating other survival pathways that are independent of PKC signaling. nih.gov

Strategies for Overcoming Resistance in Preclinical In Vitro Systems

Several strategies are being explored in preclinical settings to circumvent or reverse resistance to kinase inhibitors like this compound.

Combination Therapy: A common approach to overcome resistance is the use of combination therapies. nih.gov This can involve combining the primary inhibitor with a second agent that targets a different vulnerability in the cancer cell. For example:

Inhibitors of Efflux Pumps: Co-administration of P-glycoprotein inhibitors has been shown to reverse resistance to various drugs by increasing their intracellular accumulation. mdpi.commdpi.com

Targeting Bypass Pathways: If resistance is mediated by the activation of a specific bypass pathway, combining this compound with an inhibitor of that pathway could restore sensitivity. For example, combining FGFR inhibitors with PKC inhibitors has shown synergistic effects in resistant cells. aacrjournals.org

Development of Next-Generation Inhibitors: Another strategy involves the design of new inhibitors that can overcome specific resistance mechanisms. This could include compounds with different binding modes that are effective against mutated kinases or inhibitors with a broader spectrum of activity to target multiple resistance pathways simultaneously. nih.gov

Targeted Protein Degradation: An emerging strategy is the use of technologies like Proteolysis-Targeting Chimeras (PROTACs). These molecules are designed to induce the degradation of the target protein rather than just inhibiting it, which can be effective against resistance caused by target overexpression or mutations. nih.gov

| Strategy | Mechanism of Action | Example from Preclinical Studies (General Kinase Inhibitors) | Potential Application for this compound Resistance |

| Combination Therapy | Targeting multiple vulnerabilities simultaneously to prevent or overcome resistance. nih.gov | Combining EGFR inhibitors with MET inhibitors in NSCLC with MET amplification. nih.gov | Combining with efflux pump inhibitors or inhibitors of identified bypass signaling pathways. |

| Next-Generation Inhibitors | Designing inhibitors that are effective against mutated targets or have novel mechanisms of action. nih.gov | Development of third-generation EGFR inhibitors to overcome T790M mutation. oncotarget.com | Development of this compound analogues that are not substrates for efflux pumps or can bind to mutated PKC. |

| Targeted Protein Degradation (e.g., PROTACs) | Inducing the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov | Development of PROTACs targeting BCR-ABL to overcome resistance in chronic myeloid leukemia. | Designing a PROTAC to specifically degrade PKC, thus bypassing resistance mechanisms related to kinase domain mutations. |

Advanced Analytical and Quantitative Methodologies in N,n Dimethylstaurosporine Research

Quantitative Approaches for Assessing Kinase Inhibition

The investigation of N,N-Dimethylstaurosporine's biological activity, particularly its potent inhibition of various protein kinases, necessitates a suite of sophisticated quantitative methodologies. These techniques are crucial for elucidating the compound's mechanism of action, determining its affinity for target enzymes, and providing a robust foundation for preclinical evaluation. The quantitative assessment of kinase inhibition by this compound is a cornerstone of its pharmacological characterization.

Spectroscopic and Spectrometric Techniques for Target Engagement

A variety of spectroscopic and spectrometric methods are employed to quantify the interaction between this compound and its kinase targets. These approaches offer high sensitivity and specificity, allowing for detailed analysis of binding events and enzymatic activity.

One prominent technique is liquid chromatography-mass spectrometry (LC-MS) , which is utilized for the quantitative analysis of kinase activity by measuring the formation of reaction products. nih.gov This method provides a sensitive and specific means to assess the enzymatic activity of protein kinases in complex biological samples like cell and tissue extracts. nih.gov The principle of this approach can be adapted to develop assays for a wide range of kinases, contributing to a deeper understanding of the cellular processes they regulate. nih.gov

Another powerful approach involves the use of competition binding assays coupled with quantitative analysis. In a comprehensive study, the interaction of 38 different kinase inhibitors, including the related compound staurosporine (B1682477), was mapped across a panel of 317 kinases. researchgate.net This was achieved by initially screening the compounds at a single high concentration to identify potential interactions, followed by the determination of the quantitative dissociation constant (Kd) for each observed interaction. researchgate.net This systematic approach allows for the generation of detailed interaction maps and the calculation of selectivity scores, providing a global view of an inhibitor's specificity. researchgate.net

Fluorescence-based assays also play a significant role. For instance, surface plasmon resonance (SPR) technology can be used for direct binding studies of compounds to immobilized kinases and to perform kinase activity assays to confirm inhibitory effects. wiley-vch.de SPR allows for detailed kinetic analyses of inhibitor binding and competition assays with ATP to identify the mode of inhibition. wiley-vch.de

These advanced analytical techniques are indispensable for characterizing the target engagement of this compound and understanding its inhibitory profile across the kinome.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands with their receptors, and they have been instrumental in studying this compound's binding properties, particularly to protein kinase C (PKC). nih.gov These assays typically involve the use of a radiolabeled form of the ligand to quantify its binding to a receptor preparation, which can be in the form of tissue homogenates, cultured cells, or purified proteins. nih.govsci-hub.se

In the context of this compound, a tritiated version, [³H]dimethylstaurosporine ([³H]DMS), was synthesized to investigate its binding to PKC. nih.gov The key parameters derived from these assays are the dissociation constant (Kd) , which reflects the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax) , indicating the receptor density. nih.gov

A typical radioligand binding assay involves incubating the receptor preparation with increasing concentrations of the radioligand until equilibrium is reached. nih.gov The amount of bound radioactivity is then measured. To distinguish between specific binding to the receptor of interest and non-specific binding to other components, the assay is also performed in the presence of a high concentration of an unlabeled competitor ligand. sci-hub.seumich.edu The specific binding is then calculated by subtracting the non-specific binding from the total binding. umich.edu

Competition binding assays are another variation where a fixed concentration of the radioligand is co-incubated with varying concentrations of an unlabeled compound. nih.govnih.gov This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound, which is a measure of its affinity for the receptor.

Key findings from radioligand binding studies with [³H]DMS include:

Binding of [³H]DMS to PKC was found to be reversible and not dependent on calcium or phosphatidylserine (B164497). nih.gov

Specific binding of [³H]DMS was consistent with a single class of binding sites with a Kd of 3.8 ± 0.6 nM and a Bmax of 675 ± 30 pmol/g of tissue in rat brain. nih.gov

Competition experiments showed that staurosporine inhibited [³H]DMS binding with a Ki of 4.7 ± 0.6 nM, indicating similar potencies for PKC. nih.gov

Other kinase inhibitors like K-252a and H-7 also inhibited [³H]DMS binding. nih.gov

These results demonstrate that [³H]DMS is a valuable tool for identifying and characterizing catalytic inhibitors of protein kinase activity. nih.gov

Table 1: Radioligand Binding Data for [³H]this compound

| Parameter | Value | Tissue/Enzyme Source |

| Kd | 3.8 ± 0.6 nM | Rat Brain |

| Bmax | 675 ± 30 pmol/g | Rat Brain |

| Ki (Staurosporine) | 4.7 ± 0.6 nM | Rat Brain PKC |

Statistical Analysis in Preclinical this compound Studies

Statistical analysis is an indispensable component of preclinical research involving this compound, ensuring the scientific rigor and validity of experimental findings. nih.govdovepress.com Proper statistical planning, execution, and reporting are crucial for making sound decisions about the potential of this compound for further development. nih.gov Preclinical studies, which encompass both in vitro and in vivo experiments, provide the foundational data for advancing a compound to clinical trials. nih.govkolaido.com Therefore, the application of appropriate statistical methods is essential to add rigor and improve the quality of these studies. nih.gov

Descriptive Statistical Methods for Data Summarization

Descriptive statistics form the initial and fundamental step in the analysis of data from preclinical studies on this compound. nih.gov Their primary purpose is to summarize and present the characteristics of a dataset in a clear and concise manner, often through tables, graphs, and numerical summaries. nih.govresearchgate.net This summarization provides a comprehensive overview of the data and is crucial for identifying patterns and trends before undertaking more complex inferential analyses. nih.gov

Common descriptive statistics used in this context include:

Measures of Central Tendency: These describe the center of the data distribution and include the mean (average), median (the middle value), and mode (the most frequent value). scribbr.com

Measures of Dispersion or Variability: These indicate the spread of the data and include the standard deviation (SD), variance, and range (the difference between the maximum and minimum values). ualberta.ca

Sample Size (n): This represents the number of independent observations in each experimental group and is a critical piece of information for assessing the statistical power of a study. dovepress.com

In preclinical publications, it is typical to report the characteristics of the study sample, such as group size, mean, and standard deviation. kolaido.com These descriptive statistics provide a snapshot of the data's distribution and precision. kolaido.com For instance, a table might be used to summarize the inhibitory activity of this compound across different kinase assays, presenting the mean inhibitory concentration (IC50) and its standard deviation for each kinase.

Graphical representations are also a key component of descriptive statistics. nih.gov Scatter plots can be used to visualize the relationship between two continuous variables, while bar charts or box plots can effectively display the distribution of data across different experimental groups. nih.gov

Table 2: Example of Descriptive Statistics for an In Vitro Study

| Parameter | Group A (Control) | Group B (this compound) |

| n | 10 | 10 |

| Mean Kinase Activity (U/mL) | 100.5 | 25.2 |

| Standard Deviation (U/mL) | 12.3 | 5.8 |

| Median Kinase Activity (U/mL) | 98.7 | 24.9 |

| Range (U/mL) | 35.6 | 15.1 |

This table provides a clear summary of the central tendency and variability of kinase activity in both the control and treatment groups, forming the basis for subsequent hypothesis testing.

Inferential Statistical Techniques for Hypothesis Testing

The process of hypothesis testing involves several key steps:

Formulating Hypotheses: Two competing hypotheses are established: the null hypothesis (H₀) , which posits that there is no effect or no difference between groups, and the alternative hypothesis (H₁) , which states that there is an effect or a difference. biologyforlife.comnih.gov For example, in a study of this compound, the null hypothesis might be that the compound has no effect on kinase activity, while the alternative hypothesis would be that it does.

Choosing a Significance Level (α): This is the probability of rejecting the null hypothesis when it is actually true (a Type I error). medium.com In biological research, the significance level is typically set at 0.05 (or 5%). biologyforlife.com

Selecting and Calculating a Test Statistic: The choice of statistical test depends on the type of data and the study design. scribbr.com Common tests include t-tests for comparing the means of two groups and analysis of variance (ANOVA) for comparing the means of more than two groups. nih.gov For data that does not follow a normal distribution, non-parametric tests like the Mann-Whitney U test or Kruskal-Wallis test are used. nih.govladal.edu.au

It is crucial to pre-specify the statistical analysis plan before the start of an experiment to avoid bias. nih.gov This plan should detail the hypotheses to be tested, the statistical methods to be used, and the primary and secondary outcome measures. nih.gov

Table 3: Example of Hypothesis Testing Results

| Comparison | Statistical Test | Test Statistic Value | p-value | Conclusion |

| Control vs. This compound | Independent t-test | t = 15.4 | < 0.001 | Reject H₀; significant inhibition of kinase activity. |

This table illustrates how inferential statistics can be used to make a definitive statement about the effect of this compound based on the collected data.

Regression and Correlation Analyses in Biological Data

In the context of preclinical research on this compound, regression and correlation analyses are valuable statistical tools for exploring and quantifying the relationships between two or more variables. nih.govbiostathandbook.com These analyses help to understand how changes in one variable are associated with changes in another, which can be crucial for elucidating dose-response relationships and identifying predictive biomarkers.

Correlation analysis measures the strength and direction of the linear association between two continuous variables. nih.gov The result of a correlation analysis is the correlation coefficient (r) , which ranges from -1 to +1. byjus.com

A positive correlation (r > 0) indicates that as one variable increases, the other tends to increase.

A negative correlation (r < 0) indicates that as one variable increases, the other tends to decrease.

A correlation coefficient near 0 suggests a weak or no linear relationship. researchgate.net

The coefficient of determination (r²) is the square of the correlation coefficient and represents the proportion of the variance in one variable that is predictable from the other variable. nih.gov

Regression analysis , on the other hand, goes a step further by modeling the relationship between a dependent variable (the outcome) and one or more independent variables (the predictors). byjus.combiorxiv.org The most common form is linear regression , which fits a straight line to the data that best represents the relationship between the variables. nih.govbiostathandbook.com The equation of this line is typically expressed as Y = a + bX, where Y is the dependent variable, X is the independent variable, 'a' is the y-intercept, and 'b' is the slope of the line (the regression coefficient). biostathandbook.combyjus.com

In studies of this compound, regression analysis can be used to:

Model the dose-dependent inhibition of a kinase, where the concentration of the compound is the independent variable and kinase activity is the dependent variable.

Predict the value of one biological marker based on the value of another.

It is important to visualize the data using a scatter plot before performing correlation or regression analysis to ensure that a linear relationship is appropriate. nih.gov

Table 4: Example of Correlation and Regression Findings

| Analysis | Variables | Result | Interpretation |

| Correlation | This compound Concentration vs. Kinase Activity | r = -0.95, r² = 0.90 | Strong negative linear relationship; 90% of the variation in kinase activity can be explained by the concentration of the compound. |

| Linear Regression | Dependent: Kinase Activity, Independent: Concentration | Y = 102.3 - 15.7X | For every unit increase in concentration, kinase activity is predicted to decrease by 15.7 units. |

These analyses provide quantitative insights into the relationships between key variables in preclinical studies of this compound, contributing to a more complete understanding of its pharmacological profile.

Methodologies for Analytical Quantification in Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, blood, and tissue homogenates is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the predominant methodology for this purpose, offering unparalleled sensitivity and specificity. nih.govnih.gov Older, yet informative, methods like radioligand binding assays have also been employed to characterize its interaction with specific targets. nih.gov

The development of a robust bioanalytical method requires meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection to ensure accuracy, precision, and reliability. nih.gov For kinase inhibitors, sample preparation typically involves protein precipitation to remove larger biomolecules that can interfere with the analysis. nih.govnih.gov The use of an internal standard, ideally a stable isotope-labeled version of the analyte, is crucial to compensate for any variability during the sample preparation and analysis process. nih.govmdpi.com

Radioligand Binding Assays

Early research into the binding characteristics of this compound utilized radioligand binding assays. nih.gov In these studies, a tritiated form of the compound, [³H]this compound ([³H]DMS), was synthesized and used to examine its binding to purified protein kinase C (PKC). nih.gov This method allowed for the determination of key binding parameters. The binding of [³H]DMS to PKC was found to be reversible and, notably, independent of calcium and phosphatidylserine. nih.gov Competition experiments confirmed that unlabeled this compound and its parent compound, staurosporine, inhibited [³H]DMS binding with similar potencies. nih.gov

| Parameter | Value | Comments |

| Ligand | [³H]this compound | Prepared by methylation of staurosporine. nih.gov |

| Target | Highly purified rat brain Protein Kinase C (PKC) | |

| Dissociation Constant (Kd) | 3.8 ± 0.6 nM | Represents the affinity of the ligand for the receptor. nih.gov |

| Maximal Binding Capacity (Bmax) | 675 ± 30 pmol/g tissue | Indicates the concentration of binding sites in the tissue. nih.gov |

| Staurosporine Inhibitory Constant (Ki) | 4.7 ± 0.6 nM | Determined via competition with [³H]DMS, indicating similar potency. nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of small molecules like this compound in biological fluids. nih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry (MS/MS). The general workflow involves sample extraction, chromatographic separation, and mass spectrometric detection. edqm.eu

Sample Preparation: The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, which can contain proteins, salts, and other endogenous substances that cause interference. nih.gov A common and efficient method for plasma or blood samples is protein precipitation, where a solvent like acetonitrile (B52724) is added to denature and precipitate proteins, leaving the analyte in the supernatant for analysis. nih.govnih.gov Following precipitation, samples are typically centrifuged, and the resulting supernatant is filtered before injection into the HPLC system. edqm.eu

Chromatographic Separation: Separation is most often achieved using reversed-phase HPLC. nih.gov A C18 column is frequently employed, which separates compounds based on their hydrophobicity. nih.gov A gradient elution method is used, where the composition of the mobile phase is changed over time to effectively separate the analyte from other components. nih.govnih.gov The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). nih.govnih.gov

Mass Spectrometric Detection: Following separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is a common ionization technique for this class of compounds. nih.gov For quantification, a triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This highly specific technique involves selecting a precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then selecting a specific product ion for detection in the third quadrupole. nih.gov This process ensures that only the compound of interest is quantified, significantly reducing background noise and enhancing sensitivity. nih.gov

| Parameter | Typical Method | Rationale / Details |

| Biological Matrix | Human or animal plasma/blood. nih.govnih.gov | The most common matrices for pharmacokinetic studies. |

| Sample Preparation | Protein Precipitation with Acetonitrile. nih.govnih.gov | A rapid and effective method to remove interfering proteins. |

| Internal Standard (IS) | Stable Isotope-Labeled this compound | Preferred standard to account for matrix effects and procedural losses. nih.govmdpi.com |

| Chromatography | Reversed-Phase Ultra-High Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation of analytes. edqm.eu |

| Column | Bridged Ethylene Hybrid or HSS C18, ~100 x 2.1 mm, <2 µm | C18 is the standard stationary phase for non-polar to moderately polar compounds. nih.govedqm.eu |

| Mobile Phase A | 0.1% Formic Acid in Water. nih.gov | Acidified mobile phase promotes better peak shape and ionization. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid. nih.govnih.gov | Organic solvent used to elute the analyte from the column. |

| Elution Type | Gradient | Allows for optimal separation of compounds with varying polarities. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for small molecules; positive mode is typical for nitrogen-containing compounds. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) | The standard for quantitative bioanalysis. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring a specific precursor → product ion transition. nih.govnih.gov |

Future Perspectives and Emerging Research Avenues for N,n Dimethylstaurosporine

Addressing Kinase Inhibitor Selectivity Challenges

A significant hurdle in the development of kinase inhibitors is achieving selectivity, as the ATP-binding sites of many kinases are highly conserved. drugtargetreview.commdpi.com The promiscuity of inhibitors like staurosporine (B1682477), which can inhibit a large percentage of the human kinome, leads to off-target effects that can limit their clinical utility. researchgate.netnih.govnih.gov Research is actively exploring strategies to enhance the selectivity of staurosporine analogues.

One approach involves synthetic modifications to the staurosporine scaffold. elsevierpure.com For instance, the creation of a staurosporine dimer, KIST301135, by linking two staurosporine molecules, has demonstrated a significant improvement in kinase inhibitory selectivity compared to the parent compound. scispace.com This enhanced selectivity is attributed to a "size exclusion filter" mechanism, which leverages variations in the geometry of the binding pockets of different kinases. scispace.com Another strategy involves introducing small chemical groups, such as a methyl group to the lactam nitrogen, which can improve selectivity by interacting with specific features of the target kinase's binding site. scispace.com

Furthermore, advanced chemical techniques like C-H borylation are enabling the synthesis of previously inaccessible staurosporine analogues. nih.govnsf.gov This method allows for modifications to the indolocarbazole core of staurosporine, which is crucial for its interaction with the kinase ATP-binding pocket. nih.gov These novel analogues have shown altered cytotoxic selectivity profiles, indicating that even subtle changes to the core structure can significantly impact target specificity. nih.gov The ongoing characterization of the inhibitory profiles of these new analogues against kinase panels is a critical step in identifying more selective and potent inhibitors. nih.gov

Table 1: Strategies to Enhance Kinase Inhibitor Selectivity

| Strategy | Mechanism | Example | Reference |

| Dimerization | Creates a "size exclusion filter" based on binding pocket geometry. | KIST301135 | scispace.com |

| Chemical Modification | Introduction of small chemical groups to exploit unique kinase features. | 6-Methyl Staurosporine | scispace.com |

| C-H Borylation | Allows for novel modifications to the core scaffold. | C9 or C10 substituted analogues | nih.gov |

Combination Strategies for Enhanced Target Engagement

To improve the efficacy of kinase inhibitors and overcome potential resistance mechanisms, researchers are increasingly investigating combination therapies. drugtargetreview.com This approach involves using a kinase inhibitor like N,N-Dimethylstaurosporine in conjunction with other therapeutic agents. The goal is to target multiple signaling pathways simultaneously or to inhibit both the primary target and potential feedback loops that can lead to treatment failure.

While specific combination studies involving this compound are still emerging, the principle is well-established within the broader field of kinase inhibitor research. For example, the combination of different types of kinase inhibitors, such as those targeting different activation states of the kinase, is a promising avenue. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive state, often achieving greater selectivity. mdpi.comd-nb.info A combination strategy could therefore provide a more comprehensive blockade of kinase activity.

The development of resistance to kinase inhibitors is a major clinical challenge, often driven by mutations in the target kinase. drugtargetreview.com Combination therapies can help to mitigate this by targeting alternative pathways or by using compounds that are effective against resistant mutants. As our understanding of the complex signaling networks within cells grows, so too will the opportunities for designing rational and effective combination strategies involving selective staurosporine analogues.

Development of Novel this compound-Based Research Probes

The potent and relatively broad-spectrum activity of staurosporine and its derivatives makes them valuable tools for chemical biology and for studying the roles of various kinases in cellular processes. The development of novel research probes based on the this compound scaffold is an active area of investigation. These probes can be used to identify new kinase targets, to elucidate the downstream effects of kinase inhibition, and to validate the therapeutic potential of targeting specific kinases.

The synthesis of analogues with specific chemical modifications can allow for their use in techniques such as affinity chromatography to isolate and identify interacting proteins. Furthermore, the introduction of reporter tags or cross-linking agents can enable the visualization and tracking of the inhibitor within the cell, providing valuable insights into its mechanism of action.

The HR-LCMS dereplication analysis of extracts from actinomycetes has identified a variety of staurosporine analogues, including N-methyl-staurosporine and hydroxyl-dimethyl staurosporine. researchgate.net The isolation and characterization of these naturally occurring derivatives can provide a starting point for the development of new research probes with unique properties. researchgate.net

Applications in Understanding Fundamental Kinase Biology

Selective kinase inhibitors are indispensable tools for dissecting the intricate signaling pathways that govern cellular function. While the ultimate goal for many staurosporine analogues is therapeutic, their application in basic research is equally important. By selectively inhibiting specific kinases, researchers can probe their roles in a multitude of cellular processes, including cell cycle regulation, proliferation, differentiation, and apoptosis.

The use of well-characterized inhibitors like this compound allows for a more precise understanding of the physiological roles of individual kinases than can be achieved with less selective compounds. nih.gov For example, a highly selective inhibitor can be used to determine whether the inhibition of a particular kinase is responsible for a specific cellular phenotype.

As more selective analogues of staurosporine are developed, they will undoubtedly contribute to a deeper understanding of the human kinome and its role in health and disease. This fundamental knowledge is essential for the identification of new drug targets and for the development of the next generation of targeted therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products